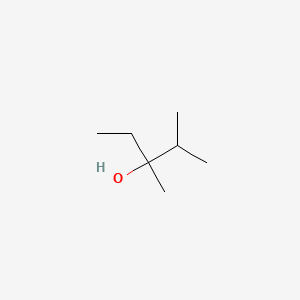

2,3-Dimethyl-3-pentanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylpentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-7(4,8)6(2)3/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZHJHSNHYIRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70870656 | |

| Record name | 2,3-Dimethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-41-5 | |

| Record name | 2,3-Dimethyl-3-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylpentan-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70870656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3-dimethyl-3-pentanol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the tertiary alcohol, 2,3-dimethyl-3-pentanol, through the nucleophilic addition of an ethyl group from ethyl magnesium bromide to the carbonyl carbon of acetone (B3395972). This reaction, a classic example of a Grignard synthesis, is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely employed in the construction of complex molecular architectures.

Reaction Principle and Stoichiometry

The synthesis proceeds in two main stages: the formation of the Grignard reagent, ethyl magnesium bromide, and its subsequent reaction with acetone, followed by an acidic workup to yield the final product.

Stage 1: Formation of Ethyl Magnesium Bromide

Ethyl bromide reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form ethyl magnesium bromide. The magnesium atom inserts itself between the ethyl group and the bromine atom, creating a highly polar carbon-magnesium bond where the carbon atom is nucleophilic.

Stage 2: Nucleophilic Addition and Hydrolysis

The nucleophilic ethyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone. This addition reaction forms a tetrahedral intermediate, a magnesium alkoxide. Subsequent hydrolysis of this intermediate in an acidic medium protonates the alkoxide to yield the tertiary alcohol, this compound.[1][2]

The overall balanced chemical equation is:

CH₃COCH₃ + CH₃CH₂MgBr → (CH₃)₂C(OMgBr)CH₂CH₃ (CH₃)₂C(OMgBr)CH₂CH₃ + H₃O⁺ → (CH₃)₂C(OH)CH₂CH₃ + Mg(OH)Br

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is presented in the table below. This data is crucial for the proper handling, purification, and characterization of the synthesized product.

| Property | Value |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol [3] |

| Appearance | Colorless liquid |

| Boiling Point | 140 °C (lit.)[3] |

| Density | 0.833 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.428 (lit.)[3] |

| CAS Number | 595-41-5[1] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound. Strict adherence to anhydrous conditions is paramount for the success of the Grignard reaction. All glassware should be thoroughly dried in an oven and cooled in a desiccator over a drying agent before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials and Reagents:

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether (or THF)

-

Acetone

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium (B1175870) chloride solution or dilute sulfuric acid

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

Part A: Preparation of Ethyl Magnesium Bromide (Grignard Reagent)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride), and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete consumption of the magnesium. The resulting gray-black solution is the ethyl magnesium bromide reagent.

Part B: Reaction with Acetone and Work-up

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of dry acetone in anhydrous diethyl ether in the dropping funnel.

-

Add the acetone solution dropwise to the cooled and stirred Grignard reagent. A vigorous reaction will occur, and a white precipitate of the magnesium alkoxide will form. Control the rate of addition to maintain a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes.

-

Pour the reaction mixture slowly and with stirring into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride or dilute sulfuric acid to hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Two layers will form: an upper ethereal layer containing the product and a lower aqueous layer.

-

Separate the layers. Extract the aqueous layer with two portions of diethyl ether.

-

Combine all the ethereal extracts and wash them with a saturated sodium bicarbonate solution and then with brine.

-

Dry the ethereal solution over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the diethyl ether by rotary evaporation.

Part C: Purification

-

The crude this compound can be purified by fractional distillation.

-

Collect the fraction boiling at approximately 140 °C.

Data Presentation

The following table summarizes the expected spectroscopic data for the synthesized this compound, which is essential for its characterization and confirmation of its structure.

| Spectroscopic Data | Expected Values |

| ¹H NMR | - A broad singlet for the hydroxyl proton (-OH).- A multiplet for the methine proton (-CH).- A quartet for the methylene (B1212753) protons (-CH₂-).- Doublets and triplets for the methyl protons (-CH₃).[4] |

| IR Spectrum (cm⁻¹) | - Broad O-H stretch (~3400 cm⁻¹).- C-H stretches (~2900-3000 cm⁻¹).- C-O stretch (~1150 cm⁻¹).[2][5][6] |

Mandatory Visualizations

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

References

physical and chemical properties of 2,3-dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3-dimethyl-3-pentanol, a tertiary heptyl alcohol. This document includes key physicochemical data, detailed experimental protocols for its synthesis and common reactions, and visualizations of these chemical processes. The information is intended to support research and development activities where this compound may be used as a solvent, an intermediate in organic synthesis, or in the production of fragrances and flavors.[1]

Core Properties of this compound

This compound is a colorless, flammable liquid with a characteristic fruity or mellow fragrance.[1][2] It is recognized for its good solubility in water.[1]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. This data is essential for predicting its behavior in various chemical and physical processes, designing experimental setups, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₆O | [2][3][4] |

| Molecular Weight | 116.20 g/mol | [2][3][4] |

| CAS Number | 595-41-5 | [2][3][4] |

| Appearance | Colorless liquid | [1][2] |

| Density | 0.833 g/mL at 25 °C | [2] |

| Boiling Point | 138.3 - 140 °C at 760 mmHg | [3] |

| Melting Point | -30.45 °C (estimate) | [3] |

| Flash Point | 40.6 °C | [3] |

| Refractive Index (n20/D) | 1.428 | [3] |

| Solubility | Good solubility in water | [1] |

| Vapor Pressure | 2.8 ± 0.5 mmHg at 25°C (Predicted) | [3] |

Spectroscopic data is crucial for the identification and characterization of this compound. Various spectroscopic data sets are publicly available, including ¹H NMR, ¹³C NMR, FTIR, Raman, and Mass Spectrometry.[1][5][6][7][8]

Chemical Synthesis and Reactions

This compound, as a tertiary alcohol, undergoes several characteristic reactions. Its synthesis is commonly achieved through a Grignard reaction, a powerful method for forming carbon-carbon bonds.

Grignard Synthesis of this compound

The synthesis of this compound can be accomplished by the reaction of a Grignard reagent, such as ethylmagnesium bromide, with a ketone, 3-methyl-2-butanone (B44728). The nucleophilic ethyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Caption: Workflow for the Grignard synthesis of this compound.

Dehydration of this compound

The acid-catalyzed dehydration of this compound is a classic elimination reaction that produces alkenes. This reaction typically requires heat and a strong acid catalyst, such as sulfuric acid or phosphoric acid.[9] The mechanism involves the protonation of the hydroxyl group, making it a good leaving group (water). Departure of water results in a tertiary carbocation, which can then lose a proton from an adjacent carbon to form an alkene. Due to the potential for rearrangements, a mixture of alkene products can be formed, with the major product generally being the most stable alkene (Zaitsev's rule).[10]

Caption: Acid-catalyzed dehydration pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and a key reaction of this compound. These protocols are based on established chemical principles and may require optimization based on specific laboratory conditions.

Protocol 1: Synthesis via Grignard Reaction

This protocol outlines the synthesis of this compound from 3-methyl-2-butanone and ethyl bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Ethyl bromide

-

3-Methyl-2-butanone

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice

-

Apparatus: Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

-

Preparation of Grignard Reagent:

-

Ensure all glassware is oven-dried to be completely anhydrous.

-

Place magnesium turnings in the three-necked flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser.

-

Add anhydrous diethyl ether to the flask to cover the magnesium.

-

Dissolve ethyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small amount of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until most of the magnesium has reacted.

-

-

Reaction with Ketone:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve 3-methyl-2-butanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the ketone solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least one hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine all ether layers and wash them with brine.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the diethyl ether by rotary evaporation.

-

Purify the crude product by fractional distillation.

-

Protocol 2: Acid-Catalyzed Dehydration

This protocol describes the dehydration of this compound to form a mixture of alkenes.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous calcium chloride (CaCl₂)

-

Apparatus: Round-bottom flask, distillation apparatus, heating mantle, separatory funnel.

Procedure:

-

Reaction Setup:

-

Place this compound in a round-bottom flask.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Set up the apparatus for fractional distillation.

-

-

Dehydration:

-

Gently heat the mixture. The lower-boiling alkene products will distill as they are formed.

-

Continue the distillation until no more product is collected.

-

-

Workup and Purification:

-

Wash the collected distillate with a saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Purify the resulting alkene mixture by fractional distillation.

-

The composition of the product mixture can be analyzed by gas chromatography (GC).

-

Safety Information

This compound is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Keep away from heat, sparks, open flames, and hot surfaces.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 3-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. brainly.com [brainly.com]

- 10. quora.com [quora.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2,3-dimethyl-3-pentanol

This technical guide provides a detailed analysis of the ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectra of this compound. The structural elucidation of molecules through NMR spectroscopy is a cornerstone of modern chemistry, particularly in fields such as pharmaceutical research and development where precise molecular characterization is paramount. This document outlines the predicted spectral data, offers a comprehensive interpretation, and includes standardized experimental protocols for data acquisition.

Molecular Structure and Predicted Spectral Complexity

This compound (CAS No: 595-41-5) is a tertiary alcohol with the molecular formula C₇H₁₆O.[1][2] Its structure contains two chiral centers (at C2 and C3), which significantly impacts its NMR spectra. Due to this chirality, protons and carbon atoms that might appear chemically equivalent in a simpler molecule can become diastereotopic and thus magnetically non-equivalent.

A systematic analysis of the structure, CH₃-CH(CH₃)-C(OH)(CH₃)-CH₂-CH₃, predicts seven unique carbon signals and seven distinct proton signals (excluding the rapidly exchanging hydroxyl proton).

The structure with IUPAC numbering and arbitrary labels (a-g) for assignment purposes is visualized below.

References

The Mechanism of Acid-Catalyzed Dehydration of 2,3-Dimethyl-3-Pentanol: A Technical Guide

This guide provides an in-depth analysis of the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol, a classic example of an E1 elimination reaction. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of the reaction mechanism, potential products, and relevant experimental procedures.

Reaction Overview

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis for the preparation of alkenes.[1][2] For tertiary alcohols such as this compound, the reaction proceeds through a unimolecular elimination (E1) mechanism.[3][4][5][6] This pathway is favored due to the formation of a relatively stable tertiary carbocation intermediate.[3][4] The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[2][4][7]

The E1 Elimination Mechanism

The dehydration of this compound follows a stepwise E1 mechanism involving the formation of a carbocation intermediate. The overall process can be broken down into three key steps:

Step 1: Protonation of the Hydroxyl Group The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the acid catalyst.[1][4] This converts the poor leaving group, the hydroxide (B78521) ion (-OH), into a good leaving group, water (H₂O).[4][8]

Step 2: Formation of a Tertiary Carbocation The protonated alcohol, an alkyloxonium ion, undergoes heterolytic cleavage of the carbon-oxygen bond, where the water molecule departs, taking the bonding electrons with it.[1][4] This is the slow, rate-determining step of the E1 mechanism and results in the formation of a stable tertiary carbocation.[4][6] The stability of tertiary carbocations is attributed to hyperconjugation and the electron-donating inductive effects of the alkyl groups.[4]

Step 3: Deprotonation to Form Alkenes In the final step, a weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (beta) to the positively charged carbon.[1][9] The electrons from the carbon-hydrogen bond then form a new pi bond, resulting in an alkene.

For the 2,3-dimethyl-3-pentyl carbocation, there are three possible non-equivalent beta-hydrogens that can be removed, leading to the formation of three different alkene products.[10] According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene.[5][6]

The following diagram illustrates the complete reaction mechanism.

Caption: The E1 mechanism for the dehydration of this compound.

Product Distribution

The deprotonation of the tertiary carbocation intermediate can yield three isomeric alkenes. The relative amounts of these products are determined by the stability of the resulting alkene, as dictated by Zaitsev's rule.

-

2,3-Dimethyl-2-pentene : This is a tetrasubstituted alkene, formed by removing a proton from the second carbon. As the most substituted and most stable alkene, it is the major product.

-

(E)-3,4-Dimethyl-2-pentene : This is a trisubstituted alkene, formed by removing a proton from the fourth carbon.

-

(Z)-3,4-Dimethyl-2-pentene : This is the geometric isomer of the above product, also a trisubstituted alkene.

While specific quantitative data for this exact reaction can vary with conditions, the expected distribution heavily favors the major product.

| Product Name | Structure Type | Substitution | Expected Yield |

| 2,3-Dimethyl-2-pentene | Tetrasubstituted | Most Stable | Major |

| (E)-3,4-Dimethyl-2-pentene | Trisubstituted | Less Stable | Minor |

| (Z)-3,4-Dimethyl-2-pentene | Trisubstituted | Less Stable | Minor |

Note: In some cases, carbocation rearrangements can occur to form a more stable carbocation before deprotonation.[11][12] However, in the dehydration of this compound, the initially formed carbocation is already tertiary. Any 1,2-hydride or 1,2-methyl shift would lead to a less stable secondary carbocation, making rearrangement unfavorable.[13]

Experimental Protocol

The following is a generalized procedure for the acid-catalyzed dehydration of a tertiary alcohol, which can be adapted for this compound.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous drying agent (e.g., anhydrous sodium sulfate, Na₂SO₄)

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask, combine this compound and a catalytic amount of concentrated sulfuric acid or phosphoric acid. Add a few boiling chips.[14][15]

-

Distillation: Assemble a simple distillation apparatus. Heat the flask gently using a heating mantle. The lower-boiling alkene products will distill as they are formed, shifting the equilibrium toward the products according to Le Châtelier's principle.[15] Collect the distillate in a receiving flask cooled in an ice bath.

-

Work-up: Transfer the distillate to a separatory funnel.

-

Wash the distillate with water to remove the bulk of the acid and any unreacted alcohol.

-

Next, wash with a saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release the CO₂ gas produced.

-

Finally, wash with brine to remove residual water.

-

-

Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as anhydrous sodium sulfate, to remove trace amounts of water.

-

Purification and Characterization: Decant or filter the dried liquid into a clean, dry round-bottom flask for final purification by distillation, if necessary. The final products can be characterized and quantified using techniques such as Gas Chromatography (GC), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[14][16]

The following diagram outlines the general experimental workflow.

References

- 1. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Alcohol Elimination Reaction | Mechanisms, Examples & Importance | Study.com [study.com]

- 4. Alcohol Dehydration by E1 and E2 Elimination with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. periodicchemistry.com [periodicchemistry.com]

- 7. brainly.com [brainly.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Solved 1.a. The acid-catalyzed dehydration | Chegg.com [chegg.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. homework.study.com [homework.study.com]

- 13. Khan Academy [khanacademy.org]

- 14. storage-cdn.labflow.com [storage-cdn.labflow.com]

- 15. odinity.com [odinity.com]

- 16. quora.com [quora.com]

Solubility Profile of 2,3-dimethyl-3-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-dimethyl-3-pentanol in aqueous and common organic solvents. Due to the limited availability of specific quantitative solubility data in organic solvents within publicly accessible literature, this document focuses on its known aqueous solubility, discusses its expected high miscibility in organic solvents based on physicochemical principles and data from analogous compounds, and provides detailed experimental protocols for determining its solubility.

Core Concepts in Solubility of Alcohols

The solubility of an alcohol is primarily governed by the interplay between its polar hydroxyl (-OH) group and its nonpolar alkyl chain. The hydroxyl group can form hydrogen bonds with polar solvents like water, promoting solubility. Conversely, the nonpolar alkyl portion interacts favorably with nonpolar organic solvents. In the case of this compound, a tertiary heptanol, its branched structure also influences its solubility characteristics by affecting how it packs with solvent molecules.

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 16.14 |

It is widely anticipated that this compound is miscible with most common organic solvents. This is based on the general principle that "like dissolves like" and the observed properties of structurally similar alcohols. For instance, its isomer, 2,3-dimethyl-2-pentanol, is reported to be miscible with water and most organic solvents.

Table 2: Expected Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity | Expected Solubility/Miscibility | Rationale |

| Ethanol | Polar Protic | Miscible | Structurally similar alcohol, capable of hydrogen bonding. |

| Methanol | Polar Protic | Miscible | Structurally similar alcohol, capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Miscible | Polar nature allows for favorable dipole-dipole interactions. |

| Hexane | Nonpolar | Likely Soluble/Miscible | The significant nonpolar alkyl portion of the molecule should interact favorably with nonpolar solvents. |

| Toluene | Nonpolar | Likely Soluble/Miscible | The nonpolar character of both solute and solvent suggests good solubility. |

| Diethyl Ether | Slightly Polar | Miscible | Acts as a good solvent for many organic compounds, including alcohols. |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed.

Method 1: Gravimetric Method for Solid Solutes (Adapted for a Liquid Solute)

This method is ideal for determining the solubility of a liquid in a liquid solvent when they are not fully miscible and a saturated solution can be prepared.

Objective: To determine the mass of this compound that dissolves in a specific volume of a solvent at a given temperature to the point of saturation.

Materials:

-

This compound

-

Selected organic solvent

-

Thermostatically controlled water bath or incubator

-

Separatory funnel

-

Analytical balance

-

Glass vials with airtight seals

-

Pipettes and other standard laboratory glassware

Procedure:

-

Sample Preparation: Add an excess of this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of a distinct second phase (undissolved this compound) is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled bath set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the two phases to separate completely within the temperature-controlled environment.

-

Sample Extraction: Carefully extract a known volume of the solvent phase (the top or bottom layer, depending on densities) using a pipette, ensuring that none of the undissolved phase is collected.

-

Solvent Evaporation: Weigh an empty, clean, and dry evaporating dish. Transfer the collected solvent phase to the dish. Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the dissolved this compound remains.

-

Mass Determination: Once the solvent is fully evaporated, weigh the evaporating dish containing the solute residue.

-

Calculation: The solubility is calculated as the mass of the residue (solute) per volume of the solvent used.

Method 2: Cloud Point Titration for Miscible Liquids

This method is useful for determining the solubility limit where two liquids become immiscible, often influenced by temperature.

Objective: To determine the temperature at which a solution of a known concentration of this compound in a solvent becomes cloudy, indicating the limit of solubility.

Materials:

-

This compound

-

Selected solvent

-

Jacketed glass vessel with a stirrer

-

Circulating water bath with temperature control

-

Calibrated thermometer or temperature probe

-

Light source and detector (or visual observation)

Procedure:

-

Solution Preparation: Prepare a solution of a known concentration of this compound in the solvent of interest in the jacketed glass vessel.

-

Heating/Cooling Cycle: Circulate a fluid through the jacket of the vessel to control the temperature of the solution.

-

Observation: While continuously stirring the solution, gradually change the temperature.

-

Cloud Point Determination: The temperature at which the solution first becomes turbid or "cloudy" is the cloud point. This indicates the onset of phase separation and the limit of solubility at that concentration.

-

Data Collection: Repeat the measurement for various concentrations to construct a solubility curve as a function of temperature.

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the gravimetric determination of solubility.

Caption: Gravimetric method for solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is a function of several interrelated factors.

Caption: Factors influencing the solubility of this compound.

In-Depth Technical Guide: Material Safety of 2,3-dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 2,3-dimethyl-3-pentanol (CAS No. 595-41-5), designed for a scientific audience. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of its properties and associated hazards.

Section 1: Chemical Identification and Physical Properties

This compound is a tertiary heptyl alcohol. Its identification details and key physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 595-41-5 |

| Molecular Formula | C₇H₁₆O |

| Molecular Weight | 116.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~140 °C (at 760 mmHg) |

| Melting Point | ~-30 °C |

| Flash Point | ~41 °C (105.8 °F) - Closed Cup |

| Density | ~0.833 g/mL at 25 °C |

| Refractive Index | n20/D ~1.428 |

| Water Solubility | 16,400 mg/L at 25 °C |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). The primary hazards are related to its flammability and irritant properties.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Signal Word:Warning

The logical workflow for assigning these GHS classifications based on experimental data is visualized below.

Section 3: Toxicological Information

While the substance is classified as an irritant, comprehensive quantitative acute toxicity data is not publicly available.

| Toxicity Endpoint | Result |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Skin Corrosion/Irritation | Causes skin irritation |

| Serious Eye Damage/Irritation | Causes serious eye irritation |

| Respiratory/Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

Section 4: Experimental Protocols

The hazard classifications are determined by standardized methodologies. Below are summaries of the protocols relevant to this compound's classifications.

Flash Point Determination (ASTM D93)

The flash point is determined using the Pensky-Martens closed-cup method as specified by ASTM D93. This test simulates a closed environment spill.

-

Apparatus: A brass test cup with a close-fitting lid, stirrer, and ignition source port.

-

Procedure: A sample of the chemical is placed in the test cup and heated at a controlled rate. The sample is stirred to ensure uniform temperature. At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup. For a substance like this compound with a flash point of 41°C, it is classified as a Category 3 Flammable Liquid.

Acute Dermal Irritation (OECD Guideline 404)

This in vivo test assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test System: Typically conducted using healthy young adult albino rabbits.

-

Procedure: A single dose (0.5 mL for liquids) of the test substance is applied to a small patch of shaved skin (approx. 6 cm²). The area is covered with a gauze patch. Untreated skin on the same animal serves as a control. The exposure duration is 4 hours, after which the residual substance is removed.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess reversibility.

-

Classification: The substance is classified as a skin irritant (Category 2) if it produces reversible inflammatory changes that meet specific scoring criteria.

Acute Eye Irritation (OECD Guideline 405)

This in vivo test evaluates the potential of a substance to cause damage to the eye.

-

Test System: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling) at 1, 24, 48, and 72 hours after application. The observation period can extend up to 21 days to determine the reversibility of the effects.

-

Classification: If the substance causes reversible eye irritation within the observation period according to set scoring criteria, it is classified as an eye irritant (Category 2A).

Acute Inhalation Toxicity (OECD Guideline 403)

This test provides information on health hazards arising from short-term exposure via inhalation. It is used to classify a substance for respiratory tract irritation.

-

Test System: Typically uses young adult rats.

-

Procedure: Animals are exposed to the test substance, usually as a vapor, for a defined period (commonly 4 hours) in a whole-body or nose-only inhalation chamber. A control group is exposed to clean air.

-

Observations: Animals are observed for signs of toxicity during and after exposure for at least 14 days. Observations include changes in skin, fur, eyes, respiratory patterns, and nervous system activity.

-

Classification: If the substance causes transient respiratory irritation (e.g., labored breathing, nasal discharge) that is reversible, it may be classified as causing respiratory irritation (STOT SE Category 3).

Section 5: First-Aid Measures

Immediate and appropriate first-aid measures are critical upon exposure. The following diagram outlines the recommended procedures.

Section 6: Handling, Storage, and Disposal

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, open flames, and other ignition sources. Take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling the chemical.

The Role of Steric Hindrance in the Reactivity of 2,3-Dimethyl-3-pentanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the tertiary alcohol 2,3-dimethyl-3-pentanol, with a specific focus on the pivotal role of steric hindrance in dictating its reaction pathways and product distributions. This molecule serves as an excellent model for understanding the behavior of sterically congested tertiary alcohols in common organic transformations, a critical consideration in the design and synthesis of complex molecules in medicinal chemistry and drug development.

Introduction: The Unique Reactivity Profile of a Hindered Tertiary Alcohol

This compound, a heptanol (B41253) isomer, possesses a tertiary hydroxyl group attached to a carbon atom that is itself bonded to a highly branched structure. This significant steric bulk around the reactive center is a primary determinant of its chemical behavior. Unlike primary or less hindered secondary alcohols, this compound is highly prone to reactions that proceed through a carbocation intermediate, namely unimolecular substitution (Sₙ1) and unimolecular elimination (E1) reactions. Conversely, bimolecular substitution (Sₙ2) pathways are effectively blocked due to the steric inhibition of backside attack by a nucleophile.

This guide will delve into the mechanistic underpinnings of these reactions, supported by available quantitative data, detailed experimental protocols, and visual representations of the key processes.

Data Presentation: Quantitative Analysis of Reaction Outcomes

The following tables summarize the quantitative data regarding the product distribution in the primary reactions of this compound.

Table 1: Product Distribution in the Acid-Catalyzed Dehydration of this compound

| Product Name | Structure | Type of Alkene | Relative Yield (%) |

| 2,3-Dimethyl-2-pentene | CH₃-C(CH₃)=C(CH₃)-CH₂-CH₃ | Tetrasubstituted | Major |

| 3,4-Dimethyl-2-pentene | CH₃-CH(CH₃)-C(CH₃)=CH-CH₃ | Trisubstituted | Minor |

| 2-Ethyl-3-methyl-1-butene | CH₂(C₂H₅)-C(CH₃)=C(CH₃)₂ | Disubstituted | Trace |

Note: Specific quantitative yields can vary depending on the reaction conditions (acid catalyst, temperature, and reaction time). The major product is consistent with Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene.

Table 2: Products of the Sₙ1 Reaction of (S)-2,3-Dimethyl-3-pentanol with HBr

| Product Name | Structure | Stereochemistry | Yield |

| (S)-3-Bromo-2,3-dimethylpentane | CH₃-CH(CH₃)-C(Br)(CH₃)-CH₂-CH₃ | Inversion | Racemic Mixture |

| (R)-3-Bromo-2,3-dimethylpentane | CH₃-CH(CH₃)-C(Br)(CH₃)-CH₂-CH₃ | Retention | Racemic Mixture |

Note: The reaction proceeds through a planar carbocation intermediate, leading to the formation of a racemic mixture of the substitution product.[1]

Reaction Mechanisms and the Influence of Steric Hindrance

Acid-Catalyzed Dehydration (E1 Elimination)

The dehydration of this compound in the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄) and heat proceeds via an E1 mechanism.[2]

Mechanism:

-

Protonation of the Hydroxyl Group: The hydroxyl group is a poor leaving group. In the presence of a strong acid, it is protonated to form a good leaving group, water.

-

Formation of a Tertiary Carbocation: The protonated alcohol dissociates to form a relatively stable tertiary carbocation and a water molecule. This is the rate-determining step.

-

Deprotonation to Form an Alkene: A weak base (e.g., water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Role of Steric Hindrance:

-

Favors E1 over E2: The steric bulk around the tertiary carbon disfavors the concerted E2 mechanism, which requires a specific anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon.

-

Influences Regioselectivity: While Zaitsev's rule generally predicts the formation of the most substituted alkene as the major product, significant steric hindrance can sometimes lead to an increased proportion of the less substituted (Hofmann) product. In the case of this compound, the formation of the tetrasubstituted alkene, 2,3-dimethyl-2-pentene, is the major pathway.[3][4] The formation of other isomers occurs to a lesser extent.

Nucleophilic Substitution with Hydrogen Halides (Sₙ1 Reaction)

The reaction of this compound with a hydrogen halide, such as HBr, is a classic example of an Sₙ1 reaction.

Mechanism:

-

Protonation of the Hydroxyl Group: Similar to the E1 mechanism, the first step is the protonation of the alcohol to create a good leaving group.

-

Formation of a Tertiary Carbocation: The protonated alcohol dissociates to form the stable tertiary carbocation. This is the rate-determining step.

-

Nucleophilic Attack: The halide ion (e.g., Br⁻) acts as a nucleophile and attacks the planar carbocation. Since the attack can occur from either face of the carbocation with equal probability, a racemic mixture of the product is formed if the starting alcohol is chiral.[1]

Role of Steric Hindrance:

-

Inhibits Sₙ2 Reaction: The significant steric hindrance around the tertiary carbon atom makes it impossible for a nucleophile to perform a backside attack, which is a prerequisite for the Sₙ2 mechanism.

-

Promotes Sₙ1 Pathway: The steric bulk favors the formation of a carbocation, as it relieves some of the steric strain present in the starting material.

Carbocation Rearrangements

A key feature of reactions involving carbocation intermediates is the possibility of rearrangements to form more stable carbocations. In the case of the tertiary carbocation formed from this compound, it is already quite stable. However, under certain conditions, a hydride or methyl shift could potentially occur, leading to different constitutional isomers. For this particular substrate, rearrangements are less likely to be the major pathway due to the initial formation of a stable tertiary carbocation.

Experimental Protocols

Acid-Catalyzed Dehydration of this compound

Objective: To synthesize a mixture of alkenes from this compound via acid-catalyzed dehydration and to analyze the product distribution.

Materials:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Boiling chips

-

Distillation apparatus

-

Separatory funnel

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

In a round-bottom flask, place this compound and a few boiling chips.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Set up a simple distillation apparatus.

-

Gently heat the reaction mixture to distill the alkene products as they are formed. The boiling points of the expected alkenes are lower than that of the starting alcohol.

-

Collect the distillate in a flask cooled in an ice bath.

-

Wash the distillate with saturated sodium bicarbonate solution in a separatory funnel to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Analyze the product mixture using GC-MS to determine the relative amounts of the different alkene isomers.

Sₙ1 Reaction of this compound with HBr

Objective: To synthesize 3-bromo-2,3-dimethylpentane from this compound via an Sₙ1 reaction.

Materials:

-

This compound

-

Concentrated hydrobromic acid (48% HBr)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Separatory funnel

-

Reflux apparatus (optional, for less reactive alcohols)

Procedure:

-

In a separatory funnel, combine this compound and an excess of cold, concentrated hydrobromic acid.

-

Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release any pressure buildup.

-

Allow the layers to separate. The upper layer is the organic product.

-

Drain the lower aqueous layer.

-

Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine (to aid in drying).

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

The product, 3-bromo-2,3-dimethylpentane, can be further purified by distillation if necessary.

Mandatory Visualizations

Caption: E1 Dehydration Mechanism of this compound.

Caption: Sₙ1 Reaction of (S)-2,3-Dimethyl-3-pentanol with HBr.

Caption: Experimental Workflow for Dehydration of this compound.

Conclusion

The reactivity of this compound is a clear illustration of the profound impact of steric hindrance on chemical transformations. The bulky substituents around the tertiary carbinol carbon steer the molecule away from bimolecular pathways and strongly favor unimolecular reactions that proceed through a stable tertiary carbocation intermediate. This understanding is crucial for predicting and controlling the outcomes of reactions involving similarly hindered substrates, a common challenge in the synthesis of complex organic molecules with pharmaceutical or other industrial applications. The principles outlined in this guide provide a solid foundation for researchers and professionals in navigating the synthetic challenges posed by sterically demanding molecular architectures.

References

Dehydration of 2,3-Dimethyl-3-Pentanol: A Technical Guide to Major and Minor Alkene Products

For Immediate Release

This technical guide provides a comprehensive analysis of the acid-catalyzed dehydration of 2,3-dimethyl-3-pentanol, detailing the reaction mechanism, predicting the resultant major and minor alkene products, and offering a representative experimental protocol for researchers, scientists, and professionals in drug development. The dehydration of tertiary alcohols is a cornerstone of organic synthesis, and a thorough understanding of the factors governing product distribution is critical for controlling reaction outcomes.

Introduction: The E1 Dehydration Mechanism

The acid-catalyzed dehydration of this compound proceeds via an E1 (Elimination, Unimolecular) mechanism. This multi-step reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst, typically sulfuric acid or phosphoric acid, in the presence of heat.[1] This protonation converts the poor leaving group (-OH) into a good leaving group (-OH2+). Subsequently, the loss of a water molecule results in the formation of a stable tertiary carbocation. This carbocation intermediate is the key to determining the product distribution. Finally, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding the alkene products.

Product Distribution: Application of Zaitsev's Rule

The regioselectivity of the elimination reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product.[2] In the case of the 2,3-dimethyl-3-pentyl carbocation, there are three possible protons that can be abstracted from adjacent carbon atoms, leading to the formation of three distinct alkene isomers.

The stability of the resulting alkenes follows the order: tetrasubstituted > trisubstituted > disubstituted > monosubstituted. Based on this principle, the major product will be the most substituted alkene, while the less substituted alkenes will be formed as minor products. While the precise quantitative distribution can be influenced by reaction conditions such as temperature and catalyst concentration, the qualitative prediction based on alkene stability is a reliable guide.

Predicted Alkene Products

| Product Name | Structure | Substitution | Predicted Yield |

| 2,3-Dimethyl-2-pentene | CH3-CH=C(CH3)-CH(CH3)2 | Tetrasubstituted | Major |

| 3,4-Dimethyl-2-pentene (B12518032) | CH3-CH(CH3)-C(CH3)=CH-CH3 | Trisubstituted | Minor |

| 2-Ethyl-3-methyl-1-butene | CH2=C(CH2CH3)-CH(CH3)2 | Disubstituted | Minor |

Reaction Pathway and Logical Relationships

The following diagram illustrates the E1 mechanism for the dehydration of this compound, showcasing the formation of the carbocation intermediate and the subsequent pathways to the major and minor alkene products.

Experimental Protocol

This section provides a representative methodology for the acid-catalyzed dehydration of this compound.

4.1. Materials and Equipment:

-

This compound

-

Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Fractional distillation apparatus

-

Separatory funnel

-

Erlenmeyer flasks

-

Heating mantle

-

Gas chromatograph-mass spectrometer (GC-MS)

4.2. Procedure:

-

Reaction Setup: In a round-bottom flask, place this compound and slowly add a catalytic amount of concentrated sulfuric acid or 85% phosphoric acid while cooling the flask in an ice bath. Add a few boiling chips.

-

Dehydration: Assemble a fractional distillation apparatus with the round-bottom flask. Heat the mixture gently using a heating mantle. The lower-boiling alkene products will distill as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.

-

Workup: Transfer the distillate to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid. Subsequently, wash with water.

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Decant the dried liquid into a clean, dry distillation flask and perform a final fractional distillation to purify the alkene mixture.

-

Analysis: Analyze the purified product using GC-MS to identify the different alkene isomers and determine their relative abundance.

Data Presentation and Analysis

The collected fractions from the distillation would be subjected to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. The gas chromatogram will show distinct peaks corresponding to each alkene isomer. The area under each peak is proportional to the amount of that compound in the mixture, allowing for the determination of the product ratio. The mass spectrum for each peak will confirm the molecular weight and fragmentation pattern, verifying the identity of the isomers.

Conclusion

The acid-catalyzed dehydration of this compound is a classic example of an E1 elimination reaction where product distribution is dictated by carbocation stability and the principles of Zaitsev's rule. The primary product is the thermodynamically favored, most substituted alkene, 2,3-dimethyl-2-pentene. The formation of the less stable, minor products, 3,4-dimethyl-2-pentene and 2-ethyl-3-methyl-1-butene, is also expected. The experimental protocol provided herein offers a robust framework for conducting this synthesis and analyzing the resulting product mixture, which is crucial for applications in fine chemical synthesis and drug development research.

References

The Industrial Potential of Tertiary Alcohols: A Technical Guide to 2,3-Dimethyl-3-Pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted industrial applications of tertiary alcohols, with a specific focus on 2,3-dimethyl-3-pentanol. This compound, and tertiary alcohols in general, offer unique physicochemical properties that render them valuable in a range of applications, from fragrance formulations to advanced drug discovery. This document provides an in-depth overview of its synthesis, applications, and the critical role of the tertiary alcohol moiety in enhancing metabolic stability in medicinal chemistry.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in various industrial processes. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C7H16O | [1] |

| Molecular Weight | 116.20 g/mol | [2] |

| CAS Number | 595-41-5 | [3] |

| Appearance | Colorless liquid | [4] |

| Odor | Fruity | [5] |

| Density | 0.833 g/mL at 25 °C | [2] |

| Boiling Point | 140 °C | [2] |

| Flash Point | 41 °C (105.8 °F) - closed cup | [2] |

| Water Solubility | 16.14 g/L at 25 °C | [1] |

| Refractive Index (n20/D) | 1.428 | [2] |

Industrial Synthesis: The Grignard Reaction

The synthesis of tertiary alcohols like this compound is commonly achieved through the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the addition of a Grignard reagent to a ketone or ester. For the industrial-scale production of this compound, a common route involves the reaction of a suitable ketone with an appropriate Grignard reagent.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Alkyl halide (e.g., ethyl bromide)

-

Ketone (e.g., 3-methyl-2-butanone)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small volume of anhydrous diethyl ether to cover the magnesium. A crystal of iodine can be added to initiate the reaction. Slowly add a solution of the alkyl halide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition and, if necessary, by cooling in an ice bath. Once the reaction has started, continue the addition at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with the Ketone: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of the ketone in anhydrous diethyl ether from the dropping funnel. The reaction is again exothermic and should be carefully controlled. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide to the corresponding alcohol. Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Industrial Scale Considerations

For industrial production, process optimization is crucial to maximize yield and minimize costs. This includes the selection of cost-effective starting materials, optimization of reaction conditions (temperature, pressure, reaction time), and efficient purification methods. The use of alternative solvents and catalysts may also be explored to improve the greenness and sustainability of the process.

Applications in the Fragrance Industry

Tertiary alcohols, including this compound and its isomers, are utilized in the fragrance industry for their unique scent profiles and fixative properties. Their branched structures can contribute to complex and long-lasting fragrances. While specific formulations are often proprietary, patents indicate the use of various tertiary alcohols in perfume compositions to provide piney, floral, and other complex olfactory notes.[6]

The selection of an alcohol in a perfume formulation is critical as it acts as a solvent for the aromatic compounds and influences the evaporation rate and, consequently, the scent's projection and longevity. Tertiary alcohols can offer a desirable balance of these properties.

Role as an Industrial Solvent and Chemical Intermediate

With its moderate boiling point and good solvency for a range of organic compounds, this compound can be employed as a solvent in various industrial applications, including in coatings, paints, and cleaning products.[7] Furthermore, it serves as a valuable intermediate in the synthesis of other chemicals. The hydroxyl group can be readily converted to other functional groups, and the branched alkyl structure can be incorporated into more complex molecules. For instance, it can undergo dehydration to form alkenes, which are themselves important chemical building blocks. It is also noted that alcohols, in general, may initiate the polymerization of isocyanates and epoxides.[8]

Significance in Drug Discovery and Development

One of the most promising applications of tertiary alcohols lies in the field of drug discovery and development. The introduction of a tertiary alcohol moiety into a drug candidate can significantly enhance its metabolic stability.

The Metabolic Stability Advantage of Tertiary Alcohols

Primary and secondary alcohols are often susceptible to oxidation by metabolic enzymes, such as cytochrome P450s, leading to the formation of aldehydes, ketones, or carboxylic acids. This metabolic liability can result in rapid clearance of the drug from the body, reducing its bioavailability and therapeutic efficacy. In contrast, tertiary alcohols are resistant to oxidation at the carbon atom bearing the hydroxyl group. The steric hindrance provided by the three alkyl substituents can also shield the hydroxyl group from other metabolic transformations like glucuronidation.[9] This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and increased exposure of the drug at its target.

The following diagram illustrates the metabolic pathways of primary, secondary, and tertiary alcohols, highlighting the stability of the tertiary alcohol group.

Metabolic pathways of different alcohol types.

Experimental Protocol: In Vitro Metabolic Stability Assay

The metabolic stability of a compound can be assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Materials:

-

Test compound (e.g., a drug candidate containing a tertiary alcohol)

-

Human liver microsomes

-

NADPH regenerating system

-

Phosphate (B84403) buffer

-

Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)

-

Internal standard

-

LC-MS/MS system for analysis

Procedure:

-

Incubation: A solution of the test compound is incubated with human liver microsomes in a phosphate buffer at 37 °C.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH regenerating system.

-

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent like acetonitrile or methanol, which also precipitates the proteins.

-

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

The following workflow diagram illustrates the key steps in a typical in vitro metabolic stability assay.

Experimental workflow for in vitro metabolic stability assay.

Purity Analysis

Ensuring the purity of this compound is critical for its industrial applications, especially in the pharmaceutical and fragrance sectors. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for determining the purity and identifying any impurities.

Experimental Protocol: GC-MS Analysis of this compound

Instrumentation:

-

Gas chromatograph equipped with a mass spectrometer (GC-MS)

-

Capillary column suitable for the analysis of alcohols (e.g., a wax or mid-polar column)

Procedure:

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.

-

Separation: The components of the sample are separated based on their volatility and interaction with the stationary phase of the GC column as they are carried through the column by an inert carrier gas (e.g., helium). A suitable temperature program for the GC oven is used to achieve optimal separation.

-

Detection and Identification: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the compound and any impurities by comparison to a spectral library or a known standard.

-

Quantification: The purity of the sample can be determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Conclusion

Tertiary alcohols, exemplified by this compound, represent a versatile class of compounds with significant potential across various industries. Their unique structural and chemical properties make them valuable as fragrance components, industrial solvents, and key chemical intermediates. Of particular importance to the pharmaceutical industry is the enhanced metabolic stability conferred by the tertiary alcohol moiety, a feature that can be strategically employed to improve the pharmacokinetic profiles of drug candidates. A thorough understanding of their synthesis, properties, and applications, as outlined in this guide, is essential for harnessing their full industrial potential.

References

- 1. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound 99 595-41-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. 2,3-DIMETHYL-1-PENTANOL CAS#: 10143-23-4 [m.chemicalbook.com]

- 5. A perfume composition - Patent 0448740 [data.epo.org]

- 6. WO2019228903A1 - Odorant secondary alcohols and their compositions - Google Patents [patents.google.com]

- 7. Page loading... [wap.guidechem.com]

- 8. 2,3-DIMETHYL-1-PENTANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. EP1111029A2 - Perfume compositions containing 4,8-dimethyl-3,7-nonadien-2-one - Google Patents [patents.google.com]

gas chromatography-mass spectrometry (GC-MS) of 2,3-dimethyl-3-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas chromatography-mass spectrometry (GC-MS) analysis of 2,3-dimethyl-3-pentanol. It details the expected mass spectral data, a robust experimental protocol for its detection and quantification, and the underlying principles of its fragmentation behavior. This guide is intended to serve as a practical resource for researchers and professionals in analytical chemistry and drug development.

Physicochemical Properties and Mass Spectral Data

This compound is a tertiary alcohol with the chemical formula C₇H₁₆O and a molecular weight of 116.20 g/mol .[1][2] Its analysis by GC-MS is characterized by specific fragmentation patterns under electron ionization (EI). As is common with tertiary alcohols, the molecular ion peak ([M]⁺) at m/z 116 is often of very low abundance or entirely absent in the mass spectrum.[3]

The fragmentation of this compound is primarily driven by the lability of the bond between the carbonyl carbon and the adjacent tertiary carbon, as well as the loss of neutral fragments like water and alkenes.

Table 1: Key Mass Spectral Data for this compound

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Fragment Ion |

| 59 | 100 | [C₃H₇O]⁺ |

| 87 | 80 | [C₅H₁₁O]⁺ |

| 43 | 65 | [C₃H₇]⁺ |

| 73 | 55 | [C₄H₉O]⁺ |

| 29 | 40 | [C₂H₅]⁺ |

| 98 | 15 | [C₇H₁₄]⁺ (from loss of H₂O) |

Data is synthesized from typical mass spectra of tertiary alcohols and publicly available spectral information.

Experimental Protocol: GC-MS Analysis

This section outlines a detailed protocol for the analysis of this compound. While direct analysis is feasible, derivatization may be employed to improve peak shape and sensitivity, particularly for trace-level detection.

Sample Preparation (Direct Analysis)

For routine analysis where the concentration of this compound is expected to be sufficient, a direct injection method is appropriate.

-

Solvent Selection: Use a high-purity volatile solvent such as hexane, pentane, or dichloromethane.[4]

-

Sample Dilution: Accurately weigh a precise amount of the sample containing this compound and dilute it with the chosen solvent to a final concentration within the expected calibration range (e.g., 1-100 µg/mL).

-

Internal Standard: For quantitative analysis, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time, such as 2-methyl-2-hexanol) to all standards and samples at a fixed concentration.

-

Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined cap.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following parameters are a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and analytical goals.

Table 2: GC-MS Instrumental Parameters

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injection Mode | Split (split ratio 20:1 to 50:1) or Splitless for trace analysis |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium (99.999% purity) |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 50 °C (hold for 2 min), ramp to 150 °C at 10 °C/min, then ramp to 250 °C at 20 °C/min (hold for 2 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Scan Range | m/z 25 - 200 |

| Solvent Delay | 3 minutes |

Data Analysis and Quantification

Qualitative identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a library spectrum (such as the NIST library).

For quantitative analysis, a calibration curve should be constructed using a series of standards of known concentrations. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. The concentration of this compound in unknown samples is then determined from this calibration curve.

Derivatization for Enhanced Analysis (Optional)

For challenging matrices or when very low detection limits are required, derivatization can improve the chromatographic behavior and sensitivity of alcohols. Silylation is a common derivatization technique.[5][6]

Silylation Protocol

-

Sample Preparation: Evaporate a measured aliquot of the sample extract to dryness under a gentle stream of nitrogen.

-

Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dry residue.

-

Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

-

Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS. The GC-MS parameters may need to be adjusted for the analysis of the silylated derivative.

Visualized Workflows

The following diagrams illustrate the logical flow of the analytical process.

Caption: General workflow for the GC-MS analysis of this compound.

Caption: Simplified fragmentation pathway of this compound in EI-MS.

References

- 1. 3-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 2. 3-Pentanol, 2,3-dimethyl- [webbook.nist.gov]

- 3. GCMS Section 6.10 [people.whitman.edu]

- 4. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

experimental protocol for Grignard synthesis of 2,3-dimethyl-3-pentanol

Application Note: Grignard Synthesis of 2,3-Dimethyl-3-Pentanol

Abstract

This document provides a comprehensive experimental protocol for the synthesis of the tertiary alcohol this compound via a Grignard reaction. The synthesis involves the reaction of isopropylmagnesium chloride with 3-pentanone (B124093), followed by an aqueous workup. This protocol is intended for researchers in organic chemistry and drug development, offering a detailed methodology, safety precautions, and data presentation.

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] It utilizes an organomagnesium halide (Grignard reagent) to act as a potent nucleophile, attacking electrophilic carbon atoms, such as those in carbonyl groups.[1][2][3] The reaction of a Grignard reagent with a ketone is a reliable method for the synthesis of tertiary alcohols.[4] This protocol details the synthesis of this compound from 3-pentanone and isopropylmagnesium chloride.